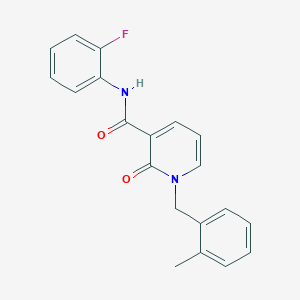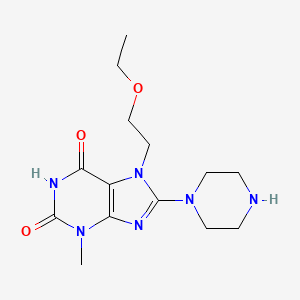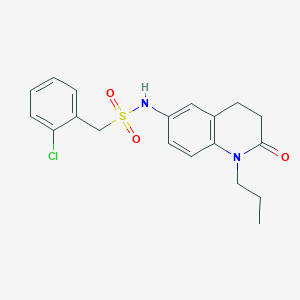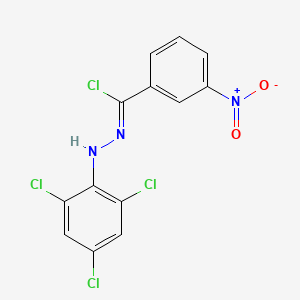
N-(2-fluorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-fluorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a derivative of dihydropyridine, which is a class of compounds known for their diverse biological activities, including antitumour and antimycobacterial properties. The structure of this compound includes a dihydropyridine core with a carboxamide group at the 3-position and substituted phenyl groups at the 1- and 4-positions, which can significantly influence its physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of related dihydropyridine derivatives typically involves the condensation of appropriate benzylamines with substituted pyridine or pyrimidine carboxylates. For instance, the synthesis of N-aryl-1,4-dihydropyridine-3,5-dicarboxamides involves the reaction of benzylamines with ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate . Although the exact synthesis method for the compound is not detailed in the provided papers, it is likely to follow similar synthetic pathways involving condensation reactions and subsequent functional group modifications.
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is crucial in determining their biological activity. For example, the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide shows hydrogen bonds forming infinite chains, which could be indicative of how the compound might interact at the molecular level . The presence of fluorine atoms and the specific arrangement of substituents can lead to different conformational preferences and supramolecular aggregations, as seen in the structural analysis of N-(fluorophenyl)pyridinecarboxamides .
Chemical Reactions Analysis
Dihydropyridine derivatives can undergo various chemical reactions, including hydrogen bond formation and interactions with other functional groups. The presence of amide and pyridine groups can lead to intra- and intermolecular hydrogen bonding, affecting the compound's reactivity and its ability to form supramolecular structures . The fluorine atom can also influence the reactivity of the compound by affecting the electron distribution within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. The introduction of fluorine atoms and specific substituents can alter properties such as solubility, melting point, and biological activity. For example, the presence of bulky substituents and ether groups in related compounds can lead to increased solubility in organic solvents and higher thermal stability . The specific effects of the substituents on the compound would require further empirical data for a comprehensive analysis.
Scientific Research Applications
Medicinal Chemistry Applications
Kinase Inhibition
A study by Schroeder et al. (2009) discovered a compound with a similar structure, which acts as a selective and orally efficacious inhibitor of the Met kinase superfamily. This compound demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).
HIV Integrase Inhibition
Research by Pace et al. (2007) focused on designing and synthesizing N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, which exhibited potent inhibition of the HIV-integrase-catalyzed strand transfer process. Their study found that specific structural modifications improved HIV-integrase inhibitory potencies (Pace et al., 2007).
Material Science Applications
Polymer Synthesis
Hsiao et al. (1999) explored the synthesis of new diphenylfluorene-based aromatic polyamides derived from similar compounds. These polyamides showed excellent solubility in organic solvents and high thermal stability, making them suitable for various industrial applications (Hsiao et al., 1999).
Fluorescence Probes
A study by Rhee et al. (1995) developed fluorinated analogs of the 2-aminophenol group, serving as pH-sensitive probes. These probes, including compounds similar to N-(2-fluorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, showed potential for measuring intracellular pH, highlighting their utility in bioimaging and diagnostic applications (Rhee et al., 1995).
properties
IUPAC Name |
N-(2-fluorophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-14-7-2-3-8-15(14)13-23-12-6-9-16(20(23)25)19(24)22-18-11-5-4-10-17(18)21/h2-12H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXYPBVGVVASRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[4-(tert-butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2528953.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride](/img/structure/B2528954.png)

![3-(2-Fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2528960.png)
![[2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2528961.png)

![dimethyl 2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2528964.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528965.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2528967.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2528970.png)
![N-(2-ethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528973.png)